molecular formula C19H21FN2O4S B2842601 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922023-86-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2842601
CAS No.: 922023-86-7
M. Wt: 392.45
InChI Key: FQRHLTFRODTDRY-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a synthetic small molecule featuring a benzoxazepine core fused with a sulfonamide moiety. The compound’s structure includes a 5-ethyl-3,3-dimethyl-substituted tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold, with a 3-fluorobenzenesulfonamide group attached at the 7-position.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-4-22-16-11-14(8-9-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHLTFRODTDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound with a unique structural framework that positions it as a candidate for various biological activities. This article reviews the biological activity of this compound based on available literature, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features an oxazepine ring and a sulfonamide group, which are critical for its biological activity. The molecular formula is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S, indicating a significant degree of complexity that allows for diverse interactions within biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit enzymes like carbonic anhydrases, which play essential roles in physiological processes such as pH regulation and fluid balance . This inhibition can be leveraged for therapeutic applications in conditions like glaucoma and cancer.
  • Receptor Binding : The compound may bind to various receptors, modulating signaling pathways that are crucial for cellular functions. The specific binding affinity and resultant effects on signaling pathways need further investigation through receptor-ligand interaction studies.

In Vitro Studies

Research has demonstrated that derivatives of sulfonamides exhibit significant inhibitory effects on carbonic anhydrases. For instance, compounds in this class have shown IC50 values in the nanomolar range against these enzymes, indicating potent biological activity .

CompoundTarget EnzymeIC50 (nM)
Compound ACarbonic Anhydrase II90
Compound BCarbonic Anhydrase IV170

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest that compounds with similar structures can effectively suppress cholesterol biosynthesis in animal models. For example, studies showed significant reductions in cholesterol levels following administration of related compounds at doses around 32 mg/kg .

Comparative Analysis

Comparative studies with other oxazepine derivatives reveal unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Compound XBenzoxazepine coreDifferent side chains affecting activity
Compound YSimilar oxazepine structureVarying substituents leading to distinct pharmacological profiles

The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct chemical and biological properties not found in other similar compounds.

Case Studies and Applications

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For instance:

  • Therapeutic Development : The compound's ability to inhibit carbonic anhydrases opens avenues for developing treatments for conditions such as glaucoma and certain types of cancer.
  • Drug Design : Its structural features make it a promising candidate for further modification to enhance selectivity and potency against targeted enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Differences

The closest structural analogue identified is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (ChemSpider ID: 921560-13-6) . Below is a comparative analysis:

Feature Target Compound 3,4-Difluorobenzamide Analogue
Core Structure Benzo[b][1,4]oxazepin-4-one with 5-ethyl, 3,3-dimethyl groups Identical core
Functional Group 3-Fluorobenzenesulfonamide (-SO₂NH₂ attached to 3-fluoro benzene) 3,4-Difluorobenzamide (-CONH₂ attached to 3,4-difluoro benzene)
Fluorine Substitution Single fluorine at benzene para to sulfonamide Two fluorines at positions 3 and 4 on benzamide ring
Molecular Weight ~406.45 g/mol (estimated) ~406.42 g/mol (reported)
Key Functional Impact Sulfonamide group enhances acidity (pKa ~10–11) and hydrogen-bonding capacity Benzamide group offers moderate H-bonding and lipophilicity

Pharmacological and Physicochemical Implications

Sulfonamide vs. Benzamide :

  • The sulfonamide group in the target compound increases acidity compared to the benzamide analogue, which may improve solubility in physiological conditions and enhance interactions with basic residues in target proteins (e.g., kinases or GPCRs).
  • Benzamide derivatives typically exhibit lower metabolic clearance due to reduced susceptibility to amidase enzymes, whereas sulfonamides may face higher renal excretion rates .

Fluorine Substitution: The 3-fluorobenzenesulfonamide group in the target compound offers mono-fluorine substitution, balancing electronegativity and steric effects.

Research Findings and Limitations

Available Data Gaps

  • No direct pharmacological or pharmacokinetic data (e.g., IC₅₀, bioavailability) are available in the provided evidence for the target compound.
  • The 3,4-difluorobenzamide analogue’s ChemSpider entry lacks biological activity annotations, limiting functional comparisons .

Theoretical Predictions

  • Solubility : The sulfonamide group likely improves aqueous solubility over the benzamide analogue, critical for oral bioavailability.
  • Target Selectivity : The absence of a second fluorine in the target compound may reduce off-target effects compared to the difluoro analogue.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm substituent positions (e.g., fluorine in the 3-fluorobenzenesulfonamide group) .
  • Mass Spectrometry (MS) : HRMS to verify molecular weight and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for research-grade material) .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points .

How should researchers address contradictions in crystallographic data during structural elucidation?

Q. Advanced

  • Refinement tools : Employ SHELXL for high-resolution data to resolve electron density ambiguities .
  • Cross-validation : Compare crystallographic data with spectroscopic results (e.g., NMR NOE correlations) to confirm stereochemistry .

What structural features influence the compound’s biological activity?

Q. Basic

  • Tetrahydrobenzooxazepin core : Provides rigidity and influences binding to target proteins .
  • 3-Fluorobenzenesulfonamide group : Enhances solubility and mediates hydrogen bonding with biological targets .

What methodologies are used to study the compound’s mechanism of action?

Q. Advanced

  • Enzyme kinetics assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to active sites .

How can solubility challenges in biological assays be mitigated?

Q. Advanced

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

How does this compound compare structurally and functionally to analogs?

Q. Advanced

Analog Substituent Bioactivity
Fluorine-free analog 3-H instead of 3-FReduced binding affinity due to lack of H-bonding
Ethyl vs. Allyl side chain Ethyl improves metabolic stability vs. allyl’s reactivity

What formulation strategies are recommended for in vitro studies?

Q. Basic

  • Stock solutions : Prepare in DMSO (10 mM) and dilute in assay buffer to ≤0.1% DMSO .
  • Stability testing : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .

How can computational models predict the compound’s reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

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